Disodium stannous citrate
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Overview
Description
Disodium stannous citrate is a chemical compound with the molecular formula C6H5Na2O7Sn. It is a white crystalline solid that is highly soluble in water and has a strong reducing property. This compound is commonly used in various industrial applications, including as a reducing agent, antioxidant, and color-preserving agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium stannous citrate can be synthesized through several methods. One common laboratory method involves the reaction of citric acid with stannous chloride and sodium hydroxide. The process typically involves dissolving citric acid in water, adding stannous chloride, and then neutralizing the solution with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting trisodium citrate with stannous chloride in an aqueous solution. The reaction mixture is stirred, filtered, and washed with hot water to obtain the solid product .
Chemical Reactions Analysis
Types of Reactions
Disodium stannous citrate undergoes various chemical reactions, including:
Oxidation: It is easily oxidized, especially when exposed to air.
Reduction: Acts as a reducing agent in various chemical processes.
Complexation: Forms complexes with metal ions, which is useful in metal plating and corrosion inhibition
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Often used with other reducing agents or in acidic conditions.
Complexation: Reacts with metal ions in aqueous solutions
Major Products Formed
Oxidation: Forms stannic compounds.
Reduction: Reduces metal ions to their metallic state.
Complexation: Forms stable metal complexes
Scientific Research Applications
Disodium stannous citrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential antioxidant properties and its role in preserving the color and quality of food products.
Industry: Widely used in the food industry as a color-preserving agent and antioxidant, particularly in canned fruits and vegetables
Mechanism of Action
The mechanism of action of disodium stannous citrate involves its strong reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This property is particularly useful in preventing oxidation and preserving the color and quality of food products. Additionally, it forms complexes with metal ions, which can inhibit enzymatic browning and microbial growth .
Comparison with Similar Compounds
Disodium stannous citrate is unique compared to other similar compounds due to its strong reducing properties and its ability to form stable complexes with metal ions. Similar compounds include:
Stannous chloride: Also a reducing agent but less stable in aqueous solutions.
Citric acid: Commonly used as an antioxidant but lacks the reducing properties of this compound.
Sodium erythorbate: Another antioxidant used in the food industry but with different chemical properties .
This compound stands out due to its combined properties of reduction, complexation, and antioxidant effects, making it highly versatile in various applications.
Biological Activity
Disodium stannous citrate (DSC), a compound with the molecular formula C6H5Na2O7Sn, is recognized for its diverse biological activities, particularly in food preservation and potential therapeutic applications. This article explores its physiological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
DSC appears as white crystals that are highly soluble in water. It has a low toxicity profile, with an oral LD50 of 502.7 g/kg in mice, indicating a relatively safe profile for human consumption at regulated doses . DSC is known for its antioxidant properties, color-protecting effects, and ability to act as a reducing agent in various applications.
Property | Value |
---|---|
Molecular Formula | C6H5Na2O7Sn |
Molar Mass | 353.79 g/mol |
Solubility | Soluble in water |
Oral LD50 | 502.7 g/kg (mice) |
Maximum Usage in Food | 0.3 g/kg |
Antioxidant Activity
DSC exhibits significant antioxidant properties, which help prevent oxidative damage in food products. Its effectiveness as a color-protecting agent surpasses that of traditional antioxidants such as citric acid and ascorbic acid, making it particularly valuable in the preservation of canned fruits and vegetables .
Bacteriostatic Effects
Research indicates that DSC can inhibit the growth of certain pathogens. In a study examining its interaction with Shiga toxin-producing Escherichia coli (STEC), DSC was shown to have a bacteriostatic effect, although its impact on toxin production varied depending on concentration .
The biological activity of DSC can be attributed to several mechanisms:
- Reducing Agent : DSC acts by donating electrons to oxidizing agents, thereby preventing oxidative reactions that can lead to spoilage or degradation of food products.
- Chelation : The compound's ability to chelate metal ions may contribute to its antibacterial properties by sequestering essential nutrients from bacteria .
Study on Food Preservation
A notable study investigated the efficacy of DSC in preserving the color and quality of fresh-cut lotus root. The results demonstrated that soaking lotus root in a 0.05%-0.2% solution of DSC significantly reduced browning and maintained sensory qualities over time .
Impact on Pathogen Growth
In another study focusing on food safety, DSC was tested alongside other food additives against STEC. The findings revealed that while most additives inhibited bacterial growth, DSC's effects were concentration-dependent, suggesting potential for tailored applications in food safety protocols .
Properties
Molecular Formula |
C6H8Na2O7Sn |
---|---|
Molecular Weight |
356.81 g/mol |
InChI |
InChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI Key |
SWSJSCHGMOUPQM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn] |
Origin of Product |
United States |
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